Cas no 931410-04-7 (tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate)

Technical Introduction: tert-Butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. The compound features a piperidine scaffold protected by a Boc (tert-butoxycarbonyl) group, enhancing stability during synthetic manipulations. The 3-bromobenzyloxy moiety provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and high purity make it suitable for precision-driven synthetic routes. The Boc group can be readily deprotected under mild acidic conditions, offering flexibility in downstream modifications. This compound is particularly useful in the development of bioactive molecules, where controlled functional group introduction is critical.
tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate structure
931410-04-7 structure
Product name:tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate
CAS No:931410-04-7
MF:C17H24BrNO3
MW:370.281364440918
MDL:MFCD11874661
CID:4665932
PubChem ID:49657911

tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate
    • tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate
    • MDL: MFCD11874661
    • Inchi: 1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-15(8-10-19)21-12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3
    • InChI Key: GZPJTPZZFYHJNZ-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(OCC2=CC=CC(Br)=C2)CC1

tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-238989-0.5g
tert-butyl 4-[(3-bromophenyl)methoxy]piperidine-1-carboxylate
931410-04-7 95.0%
0.5g
$284.0 2025-02-20
Enamine
EN300-238989-2.5g
tert-butyl 4-[(3-bromophenyl)methoxy]piperidine-1-carboxylate
931410-04-7 95.0%
2.5g
$754.0 2025-02-20
Life Chemicals
F2158-1453-10g
tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate
931410-04-7 95%+
10g
$1365.0 2023-09-06
Life Chemicals
F2158-1453-2.5g
tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate
931410-04-7 95%+
2.5g
$650.0 2023-09-06
Life Chemicals
F2158-1453-0.25g
tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate
931410-04-7 95%+
0.25g
$292.0 2023-09-06
TRC
T310551-1g
tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate
931410-04-7
1g
$ 455.00 2022-06-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01002477-1g
tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate
931410-04-7 95%
1g
¥2142.0 2024-04-17
Enamine
EN300-238989-0.05g
tert-butyl 4-[(3-bromophenyl)methoxy]piperidine-1-carboxylate
931410-04-7 95.0%
0.05g
$69.0 2025-02-20
Enamine
EN300-238989-5.0g
tert-butyl 4-[(3-bromophenyl)methoxy]piperidine-1-carboxylate
931410-04-7 95.0%
5.0g
$1115.0 2025-02-20
Enamine
EN300-238989-10.0g
tert-butyl 4-[(3-bromophenyl)methoxy]piperidine-1-carboxylate
931410-04-7 95.0%
10.0g
$1654.0 2025-02-20

Additional information on tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate

tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate (CAS No. 931410-04-7)

The compound tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate (CAS No. 931410-04-7) is a synthetic organic compound with a complex structure that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are known for their versatility in drug design and development. The tert-butyl group attached to the piperidine ring contributes to the molecule's stability and lipophilicity, while the 3-bromobenzyl substituent introduces a bromine atom, which can play a crucial role in modulating the compound's pharmacokinetic properties.

Recent studies have highlighted the potential of tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate as a lead compound in the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets for treating Alzheimer's disease and other cognitive disorders. The bromine atom in the 3-bromobenzyl group has been shown to enhance the compound's binding affinity to these enzymes, making it a promising candidate for further investigation.

In addition to its enzymatic inhibition properties, tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate has been studied for its potential as a modulator of ion channels. Ion channels are essential for cellular communication and are implicated in various pathological conditions, including epilepsy and cardiovascular diseases. The oxypiperidine core of the molecule provides a scaffold for interactions with these channels, while the tert-butyl group enhances its membrane permeability.

The synthesis of tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate involves a multi-step process that combines principles of organic synthesis and stereochemistry. The key steps include the formation of the piperidine ring, followed by substitution reactions to introduce the 3-bromobenzyl group and subsequent esterification to attach the tert-butyl moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for pharmacological studies.

One of the most exciting developments involving this compound is its application in drug delivery systems. The tert-butyl group not only enhances lipophilicity but also serves as a site for further functionalization, enabling the attachment of targeting ligands or other bioactive molecules. This versatility makes tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate a valuable building block in combinatorial chemistry and high-throughput screening campaigns.

Furthermore, computational studies have provided insights into the molecular interactions of tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate with its target proteins. These studies utilize advanced docking algorithms and molecular dynamics simulations to predict binding modes and optimize potency. Such computational approaches have significantly accelerated the drug discovery process, allowing researchers to focus on promising candidates like this compound.

In conclusion, tert-butyl 4-(3-bromobenzyl)oxypiperidine-1-carboxylate (CAS No. 931410-04-7) represents a versatile and innovative compound with broad applications in medicinal chemistry. Its unique structure, combined with recent advancements in synthesis and pharmacology, positions it as a key player in the development of novel therapeutic agents targeting neurodegenerative diseases, ion channel disorders, and beyond. As research continues to unfold, this compound is expected to contribute significantly to the advancement of personalized medicine and drug discovery.

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